methyl (7E,10E)-hexadeca-7,10-dienoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7E,10E)-hexadeca-7,10-dienoate typically involves the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl (7E,10E)-hexadeca-7,10-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Methyl (7E,10E)-hexadeca-7,10-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of methyl (7E,10E)-hexadeca-7,10-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites that modulate various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: Another methyl ester of a polyunsaturated fatty acid with similar structural features.
Methyl oleate: A monounsaturated fatty acid methyl ester with one double bond.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds
Uniqueness
Methyl (7E,10E)-hexadeca-7,10-dienoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its conjugated double bonds make it more reactive in certain chemical reactions compared to its saturated and monounsaturated counterparts .
Properties
IUPAC Name |
methyl (7E,10E)-hexadeca-7,10-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h7-8,10-11H,3-6,9,12-16H2,1-2H3/b8-7+,11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDJSCQXZFTMLQ-ZDVGBALWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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